N-(2,6,8-trimethylquinolin-4-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis methods of similar compounds like nicotinamide mononucleotide (NMN) mainly include two categories: chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .Molecular Structure Analysis

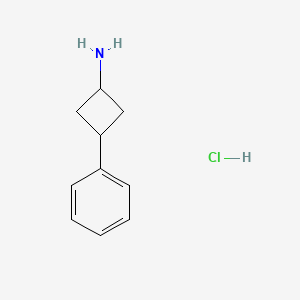

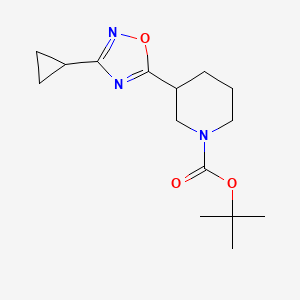

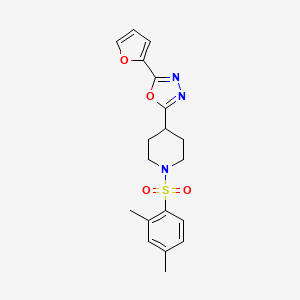

The molecular structure of “N-(2,6,8-trimethylquinolin-4-yl)nicotinamide” is complex, contributing to its high perplexity. The molecular weight of this compound is 291.354.科学的研究の応用

NNMT Inhibitors in Metabolic and Chronic Diseases Nicotinamide N-methyltransferase (NNMT) is a crucial enzyme that catalyzes the N-methylation of nicotinamide and other xenobiotics. Research has identified small molecule inhibitors of NNMT, highlighting the potential of quinolinium derivatives as potent NNMT inhibitors. These inhibitors show promise in treating metabolic and chronic diseases by modulating NNMT activity, which is implicated in various disease conditions. The structure-activity relationships developed for these inhibitors guide the design of drug-like compounds to target NNMT effectively (Neelakantan et al., 2017).

Obesity and Metabolic Disorders A series of small molecule NNMT inhibitors have demonstrated efficacy in reversing high-fat diet-induced obesity in mice. These inhibitors, characterized by their high selectivity and membrane permeability, were shown to reduce body weight, adipose mass, and plasma cholesterol levels without affecting food intake. This research supports the potential of NNMT inhibitors as therapeutic agents for obesity and associated metabolic disorders, providing a new avenue for drug development (Neelakantan et al., 2018).

Novel Assays for NNMT Activity Innovative methodologies for assessing NNMT activity have been developed, including a noncoupled fluorescence-based assay. This assay allows for the direct and real-time monitoring of NNMT activity, facilitating the rapid evaluation of potential inhibitors. Such assays are instrumental in drug discovery processes, enabling high-throughput screening for novel NNMT inhibitors (Neelakantan et al., 2017).

Cancer Therapeutics NNMT inhibitors have also been explored for their potential in cancer therapy. Inhibiting NNMT activity in cancer cells can lead to reduced NAD levels, impairing energy metabolism and proliferation of tumor cells. This approach offers a novel therapeutic strategy for various cancers, highlighting the versatility of NNMT inhibitors in medical research (Abdel-Magid, 2015).

作用機序

Target of Action

The primary target of N-(2,6,8-trimethylquinolin-4-yl)nicotinamide is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD salvage pathway, playing a crucial role in the synthesis of NAD+, a coenzyme involved in redox reactions and energy production in cells .

Mode of Action

This compound interacts with its target, NAMPT, by acting as an activator . It binds to the enzyme near its active site, enhancing its activity . This interaction increases the intracellular levels of NAD+, inducing metabolic and transcriptional reprogramming .

Biochemical Pathways

The compound affects the NAD salvage pathway , which is primarily responsible for NAD+ synthesis in mammals . NAMPT, the enzyme activated by the compound, catalyzes the condensation of nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is then converted into NAD+ . This pathway is essential for energy metabolism and normal physiological functions .

Result of Action

The activation of NAMPT by this compound leads to an increase in intracellular NAD+ levels . This can influence various cellular processes, including energy metabolism, DNA repair, and cellular stress responses . The compound’s action can also have therapeutic implications, such as managing acne vulgaris, melasma, and psoriasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, cutaneous aging can lead to a natural decrease in fibroblast activity, which is linked to both natural aging and photoaging . This could potentially influence the effectiveness of the compound in skincare applications.

Safety and Hazards

将来の方向性

There is an emerging interest in assessing similar compounds like nicotinamide N-methyltransferase (NNMT) as a potential therapeutic target and discovering NNMT inhibitors . Future research on technical approaches to further enhance NMN synthesis and strengthen clinical studies of NMN are prospected .

生化学分析

Biochemical Properties

N-(2,6,8-trimethylquinolin-4-yl)nicotinamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD salvage pathway. This interaction enhances the activity of NAMPT, leading to increased production of nicotinamide mononucleotide (NMN) and subsequently NAD . The compound’s interaction with NAMPT is crucial for maintaining cellular NAD levels, which are essential for numerous metabolic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance NAD levels within cells, thereby promoting energy production and metabolic efficiency. This compound also affects cell signaling pathways by modulating the activity of NAD-dependent enzymes, such as sirtuins, which play a role in regulating gene expression and cellular stress responses . Additionally, this compound has been observed to impact cellular metabolism by influencing the glycolysis and tricarboxylic acid (TCA) cycle.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with NAMPT, leading to the activation of this enzyme. By enhancing NAMPT activity, the compound increases the production of NMN, which is subsequently converted to NAD. This rise in NAD levels activates NAD-dependent enzymes, such as sirtuins, which regulate various cellular processes, including gene expression, DNA repair, and metabolic pathways . The compound’s ability to modulate these enzymes underscores its potential therapeutic applications in conditions associated with NAD deficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods. Its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in NAD levels, resulting in prolonged enhancement of cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance NAD levels and improve metabolic functions without causing adverse effects. At high doses, it can lead to toxicity and adverse effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in the NAD salvage pathway, where it interacts with NAMPT to enhance the production of NMN and NAD. This interaction is crucial for maintaining NAD homeostasis, which is essential for various metabolic processes, including glycolysis, the TCA cycle, and oxidative phosphorylation . The compound’s role in these pathways underscores its potential impact on cellular energy production and metabolic regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type, cellular environment, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with NAMPT and other NAD-dependent enzymes. Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in regulating cellular processes and maintaining NAD homeostasis.

特性

IUPAC Name |

N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-11-7-12(2)17-15(8-11)16(9-13(3)20-17)21-18(22)14-5-4-6-19-10-14/h4-10H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVBZSVXDUIXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2816551.png)

![(4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2816560.png)

![4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2816563.png)

![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)